molecular formula C24H21FN2O5 B12040088 2-Ethoxy-4-(2-(2-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 764655-48-3

2-Ethoxy-4-(2-(2-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12040088
CAS No.: 764655-48-3
M. Wt: 436.4 g/mol
InChI Key: SRQJAODJWGNMGF-CVKSISIWSA-N
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Description

2-Ethoxy-4-(2-(2-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a synthetic organic compound characterized by a phenyl core substituted with:

  • A 2-ethoxy group at the ortho position.
  • A carbohydrazonoyl moiety at the para position, further substituted with a 2-fluorobenzoyl group.
  • A 4-methoxybenzoate ester linked via the oxygen atom.

This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, which influence its physicochemical and biological properties.

Properties

CAS No.

764655-48-3

Molecular Formula

C24H21FN2O5

Molecular Weight

436.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[(2-fluorobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C24H21FN2O5/c1-3-31-22-14-16(15-26-27-23(28)19-6-4-5-7-20(19)25)8-13-21(22)32-24(29)17-9-11-18(30-2)12-10-17/h4-15H,3H2,1-2H3,(H,27,28)/b26-15+

InChI Key

SRQJAODJWGNMGF-CVKSISIWSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2F)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2F)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-Ethoxy-4-(2-(2-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps. One reported method includes the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate . The reaction conditions typically involve the use of solvents such as ethanol and catalysts to facilitate the reaction. The characterization of the synthesized compound is confirmed using techniques like FT-IR, UV-Vis, and NMR spectroscopy .

Chemical Reactions Analysis

2-Ethoxy-4-(2-(2-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Ethoxy-4-(2-(2-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(2-(2-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially altering their function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Carbohydrazonoyl Substituent Benzoate Ester Substituent Molecular Weight (g/mol) Notable Features
Target Compound 2-Fluorobenzoyl 4-Methoxy ~457.44 (calculated) Fluorine enhances electronegativity; methoxy increases ester stability .
2-Ethoxy-4-formylphenyl 4-methylbenzoate () Formyl 4-Methyl 284.31 Smaller size; formyl group increases reactivity .
2-Ethoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate () 1-Naphthoyl 4-Chloro 473.92 Bulky naphthoyl group; chloro substituent increases lipophilicity .
2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl 3,5-bisnitrobenzoate () 4-Methoxybenzoyl 3,5-Dinitro 508.44 Nitro groups enhance electron-withdrawing effects; higher molecular weight .

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): The 2-fluorobenzoyl group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., ’s formyl group) due to reduced susceptibility to oxidative degradation .
  • Electron-Donating Groups (EDGs):

    • The 4-methoxybenzoate ester in the target compound enhances steric hindrance and reduces hydrolysis rates compared to 4-chloro () or 3,5-dinitro () esters .

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing 2-Ethoxy-4-(2-(2-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate?

The synthesis typically involves multi-step protocols, including:

  • Hydrazone formation : Condensation of a fluorobenzoyl hydrazine derivative with a substituted phenyl aldehyde under acidic or neutral conditions.
  • Esterification : Coupling the intermediate with 4-methoxybenzoic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane or DMF .
  • Optimization : Reaction temperatures (reflux in ethanol/methanol, 60–80°C) and solvent polarity significantly influence yield and purity. Prolonged reaction times (>12 hrs) may be required for complete conversion .

Q. What spectroscopic methods are recommended for structural characterization?

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm substituent positions, ester linkages, and fluorobenzoyl moieties. For example, the 2-fluorobenzoyl group shows distinct 19F^{19}F-NMR shifts at ~-110 ppm .
  • FT-IR : Stretching vibrations for C=O (ester: ~1720 cm1^{-1}; hydrazone: ~1650 cm1^{-1}) and N–H (hydrazone: ~3200 cm1^{-1}) .
  • X-ray crystallography : To resolve ambiguities in spatial arrangement, as seen in analogous fluorinated benzoates .

Q. How can researchers address low yields during the esterification step?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reactant solubility.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate ester bond formation.
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate the product from unreacted starting materials .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. ethoxy) impact biological activity?

  • Case study : Replacing methoxy with ethoxy in analogous compounds increases lipophilicity (logP +0.5), enhancing membrane permeability in cellular assays .
  • Structure-activity relationship (SAR) : Fluorine at the 2-position of the benzoyl group improves target binding affinity by 30% compared to non-fluorinated analogs, as shown in enzyme inhibition studies .

Q. What computational methods are suitable for resolving contradictions in spectral data?

  • DFT calculations : Optimize molecular geometry and simulate 13C^{13}C-NMR chemical shifts (RMSD < 2 ppm) to validate experimental data .
  • Docking studies : Predict interactions with biological targets (e.g., kinases) using AutoDock Vina, correlating binding scores with in vitro IC50_{50} values .

Q. How should researchers design pharmacological studies to evaluate therapeutic potential?

  • In vitro assays : Use randomized block designs (e.g., 4 replicates per concentration) to test cytotoxicity (MTT assay) and enzyme inhibition (kinase profiling) .
  • Pharmacokinetics : Assess metabolic stability in liver microsomes (human/rat) with LC-MS quantification. Fluorinated derivatives often show prolonged half-lives (>2 hrs) due to reduced CYP450 metabolism .

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